molecular formula C21H24N2O3S B2510195 Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 321680-49-3

Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2510195
CAS RN: 321680-49-3
M. Wt: 384.49
InChI Key: GWPJDPSLVPAWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The ethoxy-naphthalene group attached to it suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The ethoxy-naphthalene group would add significant complexity to the molecule, likely affecting its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrimidine ring and the ethoxy-naphthalene group. Pyrimidines can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy-naphthalene group could potentially increase its lipophilicity, which might affect its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound involved in various synthetic and analytical chemistry studies. Its derivatives have been synthesized through ionic liquid-promoted methods, demonstrating the compound's role in facilitating environmentally friendly and efficient chemical reactions. These derivatives exhibit potential as antimicrobial agents, with certain compounds showing potent antibacterial and antifungal activities. The effectiveness of these derivatives against specific pathogens highlights their potential in developing new antimicrobial treatments (Tiwari et al., 2018).

Antimicrobial and Biological Activities

Research has shown that derivatives of Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate possess significant antimicrobial properties. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, demonstrating their potential in treating microbial infections. Furthermore, the compounds' non-toxic nature to human cells, as evidenced by cytotoxicity tests against human cancer cell lines, suggests their safety for therapeutic use. The antimicrobial selectivity and the absence of cytotoxic effects make these derivatives promising candidates for developing new antimicrobial drugs (Tiwari et al., 2018).

Molecular Docking and Drug Development

The molecular docking studies of these compounds have provided insights into their binding interactions with microbial receptors, shedding light on their mode of action. This understanding is crucial for designing drugs with specific target interactions, enhancing their efficacy while minimizing side effects. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis further supports the compounds' potential as oral drug candidates, emphasizing their favorable pharmacokinetic profiles. The comprehensive evaluation of antimicrobial activity, cytotoxicity, and molecular interactions underscores the significant potential of these derivatives in pharmaceutical research and drug development (Tiwari et al., 2018).

properties

IUPAC Name

ethyl 6-(2-ethoxynaphthalen-1-yl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-5-25-16-12-11-14-9-7-8-10-15(14)18(16)19-17(20(24)26-6-2)13(3)23(4)21(27)22-19/h7-12,19H,5-6H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPJDPSLVPAWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C3C(=C(N(C(=S)N3)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-(2-ethoxynaphthalen-1-yl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.